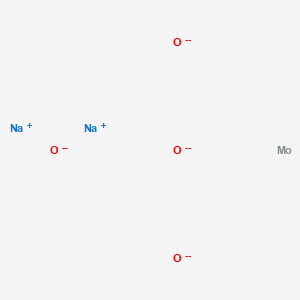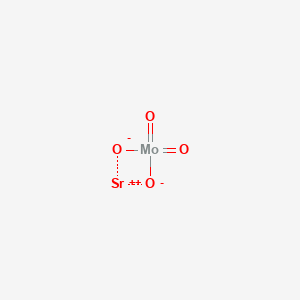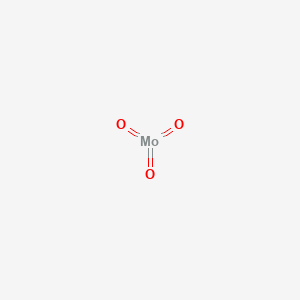
Éter monometílico de decaetilenglicol
Descripción general
Descripción
Decaethylene Glycol Monomethyl Ether: is a chemical compound with the molecular formula C21H44O11 . It is a colorless, transparent liquid with low toxicity and volatility, and it is soluble in both water and organic solvents . This compound is commonly used as a solvent, surfactant, and medium in various chemical reactions .
Aplicaciones Científicas De Investigación
Decaethylene Glycol Monomethyl Ether has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Decaethylene Glycol Monomethyl Ether, also known as m-PEG10-alcohol, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of m-PEG10-alcohol are the specific proteins that the ADCs or PROTACs are designed to target .
Mode of Action
m-PEG10-alcohol acts as a linker molecule in the formation of ADCs and PROTACs . In the case of ADCs, it connects the antibody to the cytotoxic drug . For PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by m-PEG10-alcohol are dependent on the specific proteins targeted by the ADCs or PROTACs it helps form . For instance, in the context of cancer treatment, m-PEG10-alcohol could be part of a PROTAC that targets the PEG10 protein, which is implicated in the proliferation, apoptosis, and metastasis of tumors .
Pharmacokinetics
As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the properties of the other components of these molecules .
Result of Action
The molecular and cellular effects of m-PEG10-alcohol’s action are determined by the specific ADC or PROTAC it is part of . For example, if m-PEG10-alcohol is part of a PROTAC targeting the PEG10 protein, it could potentially inhibit the proliferation of cancer cells, induce apoptosis, and prevent metastasis .
Action Environment
The action, efficacy, and stability of m-PEG10-alcohol are influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment
Análisis Bioquímico
Biochemical Properties
Decaethylene Glycol Monomethyl Ether plays a significant role in biochemical reactions, particularly as a nonionic surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the diffusion of proteins and nonionic micelles in agarose gels . The nature of these interactions often involves the formation of micelles or complexes that can influence the behavior of the biomolecules involved.
Cellular Effects
Decaethylene Glycol Monomethyl Ether affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can interact with cell membranes and proteins, potentially affecting their structure and function . These interactions can lead to changes in cellular activities, such as protein diffusion and micelle formation.
Molecular Mechanism
The molecular mechanism of Decaethylene Glycol Monomethyl Ether involves its ability to form micelles and interact with biomolecules. It can bind to proteins and enzymes, influencing their activity. For example, it has been used to study the properties of anti-inflammatory resolvins derived from docosapentaenoic acid . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decaethylene Glycol Monomethyl Ether can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can undergo phase transitions and molecular motion changes in aqueous solutions and liquid-crystalline states . These changes can affect its interactions with biomolecules and its overall efficacy.
Dosage Effects in Animal Models
The effects of Decaethylene Glycol Monomethyl Ether vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, studies on similar compounds like ethylene glycol monomethyl ether have shown that high doses can cause reproductive toxicity and other adverse effects . It is essential to determine the appropriate dosage to avoid toxicity.
Metabolic Pathways
Decaethylene Glycol Monomethyl Ether is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in these pathways can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
Within cells and tissues, Decaethylene Glycol Monomethyl Ether is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of Decaethylene Glycol Monomethyl Ether can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decaethylene Glycol Monomethyl Ether is typically synthesized through the reaction of decaethylene glycol with methanol. The reaction can be catalyzed by either acids or bases . For example, one method involves the use of an acid catalyst under an inert atmosphere, where decaethylene glycol and methanol are reacted at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of Decaethylene Glycol Monomethyl Ether often employs acid or base catalysis. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the molar ratio of reactants .
Análisis De Reacciones Químicas
Types of Reactions: Decaethylene Glycol Monomethyl Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Products with different functional groups replacing the ether group.
Comparación Con Compuestos Similares
Ethylene Glycol Monomethyl Ether: A glycol ether with a shorter chain length, used as a solvent in paints and cleaners.
Diethylene Glycol Monomethyl Ether: Another glycol ether with a slightly longer chain, used in similar applications as Decaethylene Glycol Monomethyl Ether.
Polyethylene Glycol (PEG) Ethers: A family of compounds with varying chain lengths, used in a wide range of applications from pharmaceuticals to industrial processes.
Uniqueness: Decaethylene Glycol Monomethyl Ether is unique due to its long polyethylene glycol chain, which provides it with superior solubilizing properties and the ability to form micelles. This makes it particularly useful in applications requiring the solubilization and delivery of hydrophobic compounds .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLPWKGRIGDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561598 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27425-92-9 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














